molecular formula C47H70O23 B3283958 Deoxytrillenoside A CAS No. 77658-50-5

Deoxytrillenoside A

Cat. No.: B3283958
CAS No.: 77658-50-5
M. Wt: 1003 g/mol
InChI Key: DTEXDRWNOZAWNZ-TVBPKDTLSA-N
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Description

Deoxytrillenoside A (C₄₇H₇₀O₂₃, molecular weight 1003.07) is a steroidal saponin isolated from the rhizomes of Trillium kamtschaticum (Liliaceae family) . Structurally, it belongs to the spirostane-type saponins, characterized by a 27-carbon skeleton with glycosidic linkages. As an amorphous powder, it has garnered attention for its bioactive properties, particularly in modulating autophagy and mitophagy—key cellular processes implicated in neurodegenerative diseases like Alzheimer’s disease (AD) . Studies highlight its ability to enhance clearance of AD-associated proteins (e.g., β-amyloid and hyperphosphorylated Tau) via mTOR, AMPK/ULK1, and PINK1/Parkin signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxytrillenoside A is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the roots and rhizomes of Trillium tschonoskii Maxim using methanol elution . The extraction process involves several steps, including polyamide, silica gel, RP-C18, and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Deoxytrillenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds in this compound, releasing the sugar moieties and the aglycone part of the molecule.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

    Glycosylation: Glycosylation reactions involve attaching sugar moieties to the aglycone part of this compound using glycosyl donors and catalysts like Lewis acids.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities and potential therapeutic uses.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Deoxytrillenoside A with structurally analogous compounds from the same plant genus or pharmacological class:

Compound Name Molecular Formula Molecular Weight Source Key Pharmacological Activities
This compound C₄₇H₇₀O₂₃ 1003.07 Trillium kamtschaticum Autophagy/mitophagy induction, Aβ/Tau clearance
Deoxytrillenoside B C₄₂H₆₂O₁₉ 870.95 Trillium kamtschaticum Limited data; structural analog with potential antioxidative properties
Epitrillenoside CA (ETCA) Not specified* Not specified* Trillium tschonoskii Enhanced mitophagy, Aβ aggregation reduction, cognitive improvement in AD models

Pharmacological Efficacy

  • Autophagy Induction : Both DTCA and ETCA activate autophagy/mitophagy, but ETCA demonstrates superior efficacy in improving cognitive deficits in APP/PS1 mice, whereas DTCA’s in vivo effects remain less explored .
  • AD-Related Protein Clearance: DTCA and ETCA inhibit Aβ production and BACE1 activity in neuronal cells.
  • Signaling Pathways : DTCA and ETCA share overlapping pathways (mTOR, AMPK/ULK1), but ETCA shows broader activation of PINK1/Parkin, critical for mitochondrial quality control .

Source and Bioavailability

  • DTCA is sourced from T. kamtschaticum, while ETCA derives from T. tschonoskii, suggesting species-specific variations in compound yield or bioactivity .
  • No bioavailability data is available for either compound, highlighting a gap in translational research.

Biological Activity

Deoxytrillenoside A is a compound derived from natural sources, particularly noted for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical implications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a triterpenoid saponin. Its chemical structure contributes to its biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Mechanisms of Biological Activity

  • Anti-Inflammatory Activity :
    • This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition suggests its potential use in treating inflammatory diseases.
    • In animal models, administration of this compound reduced edema and inflammatory cell infiltration in tissues .
  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in cell cultures. This activity is attributed to its ability to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) .
  • Antimicrobial Activity :
    • This compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis .

Efficacy in Biological Assays

A series of assays have been conducted to evaluate the biological activity of this compound:

Assay Type Methodology Results
Anti-InflammatoryELISA for cytokine measurementSignificant reduction in TNF-α and IL-6 levels
AntioxidantDPPH radical scavenging assayHigh scavenging activity with IC50 values < 50 µg/mL
AntimicrobialDisk diffusion method against Staphylococcus aureusClear zones of inhibition observed

Clinical Relevance

Recent clinical studies have focused on the potential therapeutic applications of this compound in managing chronic inflammatory conditions and infections. For instance:

  • A study involving patients with chronic inflammatory bowel disease showed improvement in symptoms following treatment with this compound, correlating with reduced inflammatory markers in blood samples .
  • Another case study highlighted the efficacy of this compound in patients suffering from recurrent bacterial infections, where a marked decrease in infection rates was observed after a treatment regimen .

Q & A

Basic Research Questions

Q. What are the standard methodologies for structural elucidation and purity assessment of Deoxytrillenoside A?

  • Methodological Answer : Structural characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to confirm stereochemistry and connectivity, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation. Purity must be quantified via high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD), ensuring ≥95% purity thresholds. Experimental protocols should include solvent systems, column specifications, and calibration standards to ensure reproducibility .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Begin with in vitro cell-based assays (e.g., MTT or ATP-based viability tests) across multiple cell lines to evaluate cytotoxicity. Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values, with triplicate runs and negative/positive controls. Include mechanistic screens (e.g., apoptosis via flow cytometry or caspase-3/7 assays) to identify preliminary modes of action. Validate results with statistical tests (e.g., Student’s t-test, ANOVA) to ensure robustness .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different studies?

  • Methodological Answer : Conduct a contradiction analysis by comparing variables such as cell culture conditions (e.g., serum concentration, passage number), compound solubility (e.g., DMSO vs. aqueous buffers), and assay endpoints (e.g., viability vs. proliferation). Replicate conflicting studies under standardized protocols, and perform meta-analyses using heterogeneity tests (e.g., I² statistic) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., clonogenic assays vs. ATP-based tests) .

Q. How can isolation protocols for this compound be optimized to enhance yield while preserving structural integrity?

  • Methodological Answer : Employ design-of-experiment (DoE) approaches to test extraction parameters (e.g., solvent polarity, temperature, sonication time). Monitor degradation risks via stability studies (e.g., LC-MS under varying pH/temperature). Use response surface methodology (RSM) to model interactions between variables (e.g., yield vs. purity). Validate optimized protocols with scaled-up trials and compare to literature yields, reporting deviations as percentage recovery .

Q. What advanced techniques are recommended for studying this compound’s interaction with target proteins?

  • Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd) and stoichiometry. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites, validated by mutagenesis studies. For in situ analysis, apply fluorescence resonance energy transfer (FRET) or confocal microscopy with tagged proteins. Data should include error margins (e.g., SEM) and statistical significance (p < 0.05) .

Q. Data Analysis and Presentation Guidelines

  • Handling Spectral Data : Present NMR peaks as δ values (ppm) with multiplicity and coupling constants. Include HRMS spectra with exact mass matches (<5 ppm error). Tabulate HPLC retention times and purity percentages .
  • Statistical Reporting : Use tables to summarize IC₅₀ values (mean ± SD) and statistical comparisons (e.g., p-values). For contradictory data, apply Bland-Altman plots or forest plots in meta-analyses .
  • Ethical Replication : Disclose all protocol deviations and raw data in supplementary materials to enable independent verification .

Properties

IUPAC Name

(1R,3'S,4R,4'R,5'S,6S,7S,8R,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3',4',16-trihydroxy-5',7,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O23/c1-16-11-64-47(39(58)29(16)52)17(2)27-22-7-8-23-21(28(22)32(55)36(27)70-47)6-5-19-9-20(49)10-26(45(19,23)4)66-43-38(35(25(51)13-62-43)67-41-33(56)31(54)24(50)12-61-41)69-42-34(57)37(30(53)18(3)65-42)68-44-40(59)46(60,14-48)15-63-44/h5,16-18,20-21,23-27,29-31,33-44,48-54,56-60H,6-15H2,1-4H3/t16-,17-,18-,20+,21+,23-,24+,25-,26+,27+,29+,30-,31-,33+,34+,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEXDRWNOZAWNZ-TVBPKDTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)C)C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@]2([C@H]([C@H]3[C@@H](O2)C(=O)C4=C3CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O[C@H]2[C@@H]([C@](CO2)(CO)O)O)O)C)C)[C@H]([C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098528
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77658-50-5
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77658-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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